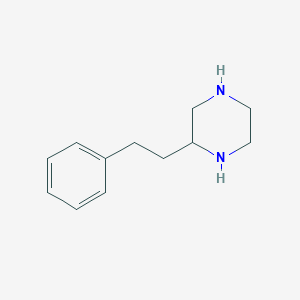

2-苯乙基哌嗪

描述

2-Phenethylpiperazine is a structural motif that appears in a variety of chemical compounds, which are often studied for their potential pharmacological properties. The phenethylpiperazine moiety is a common feature in molecules designed for their interaction with biological targets, such as the serotonin 5-HT(2A) receptor. Compounds containing this structure have been investigated for their potential use in treating conditions like insomnia due to their receptor binding affinity and selectivity .

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. One approach involves the intramolecular reductive coupling of diimines, which yields diarylpiperazines with high diastereoselectivity. This method has been shown to produce 2,3-diarylpiperazines in good yields and with excellent enantiomeric excess after resolution . Another synthetic strategy reported is the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines, which leads to diastereomerically pure products . Additionally, the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-amino nitriles has been described, showcasing the versatility of piperazine synthesis methods .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite diverse. For instance, the crystal structure of trans-2,5-dimethylpiperazine has been determined, revealing a centrosymmetric molecule with a chair conformation and equatorial methyl groups . In another study, the crystal structure of a novel organic-inorganic hybrid material, trans-2,5-dimethylpiperazine-1,4-diium pentachlorobismuthate(III), was elucidated, showing a three-dimensional network formed by complex hydrogen bonding interactions . These studies highlight the importance of molecular structure in understanding the properties and potential applications of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are often utilized to further modify their structure for specific applications. For example, the diastereoselective catalytic activity of double dihydromethylpiperazinediium metallic sulfates in the nitroaldol (Henry) reaction has been explored, demonstrating the ability to regulate diastereoselectivity in the synthesis of organic compounds . The reactivity of piperazine derivatives can be tailored to achieve desired outcomes in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, for example, provides insights into the conformation of the piperazine ring, which is relevant for the design of polymeric materials . The antioxidant activity of certain piperazine derivatives has also been investigated, revealing significant free radical scavenging abilities . These properties are crucial for the potential therapeutic use of piperazine-containing compounds.

科学研究应用

生物活性多样性和药用应用

2-苯乙基哌嗪是二酮哌嗪 (DKP) 家族的成员,二酮哌嗪是一种环状二肽,以其生物活性多样性和在药物发现中的潜力而闻名。DKP 的刚性结构、手性性质和不同的侧链促成了它们的药用应用,包括抗肿瘤、神经保护、免疫和代谢调节、抗炎作用、抗生素活性、抑制纤溶酶原激活剂和 T 细胞介导的免疫以及杀虫活性等 (Wang 等人,2013 年).

研究趋势和科学计量分析

一项关注相对化合物 2,4-D 除草剂的科学计量学综述突出了毒理学和诱变研究的快速发展,揭示了研究中的全球趋势和差距。该综述利用 Web of Science 数据库,深入了解了 2,4-D 毒性和诱变性的具体特征,表明这是一个不断发展的领域,特别关注分子生物学,尤其是基因表达,以及对人类或其他脊椎动物生物指标的暴露评估 (Zuanazzi 等人,2020 年).

苯哌嗪衍生物在药物化学中的应用

N-苯哌嗪亚基是药物化学中一种通用的支架,已导致衍生物开发进入后期临床试验,特别是针对中枢神经系统疾病。尽管历史上被视为“中枢神经系统结构”,但 N-苯哌嗪衍生物在其他治疗领域具有潜在应用,表明需要对这种分子模板进行多样化的研究和应用 (Maia 等人,2012 年).

安全和危害

2-Phenethylpiperazine is classified as an irritant . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

2-Phenethylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . The GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Piperazine, and by extension 2-Phenethylpiperazine, binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This mechanism is primarily used in anthelmintic agents for the treatment of roundworm and pinworm .

Biochemical Pathways

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Pharmacokinetics

It’s known that piperazine, a structurally similar compound, is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Based on its structural similarity to piperazine, it can be inferred that it may cause flaccid paralysis in parasites, leading to their expulsion from the host body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds . It’s plausible that factors such as pH, temperature, and the presence of other compounds could potentially influence its stability and efficacy.

属性

IUPAC Name |

2-(2-phenylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTXUSHWBSBIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610710 | |

| Record name | 2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenethylpiperazine | |

CAS RN |

91907-37-8 | |

| Record name | 2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

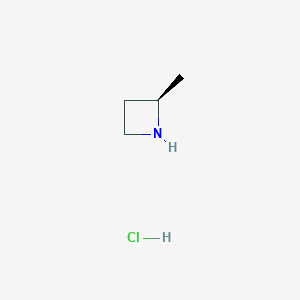

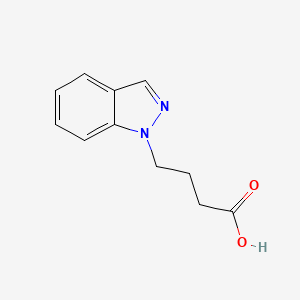

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)